molecular formula C16H23N3O4.CH4O3S B001245 Gabexate mesylate CAS No. 56974-61-9

Gabexate mesylate

Cat. No. B001245
CAS RN: 56974-61-9
M. Wt: 417.5 g/mol
InChI Key: DNTNDFLIKUKKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Gabexate mesylate synthesis involves several chemical reactions starting from basic organic compounds. An improved synthesis method described by Yao Jin-feng et al. (2010) begins with caprolactam, which undergoes hydrolysis to yield 6-aminohexanoic acid. This intermediate then reacts with S-methylisothioureasulfate to form 6-guandinyl hexanoic acid, followed by esterification and acidification steps, resulting in an overall yield of 65% (Yao Jin-feng et al., 2010). Another approach by W. Rui (2011) involves reacting 6-aminohexanoic acid hydrochloride with aminonitrile, followed by a series of reactions to achieve the target compound, highlighting a simpler method for potential industrial production (W. Rui, 2011).

Molecular Structure Analysis

The molecular structure of gabexate mesylate is characterized by its ability to inhibit serine proteases effectively. Its molecular interactions and binding affinity to various enzymes have been studied, revealing its potent inhibitory action on enzymes like trypsin, thrombin, and mast cell tryptase. The specificity and efficacy of gabexate mesylate are attributed to its structural similarity to natural substrates of these enzymes, allowing it to bind tightly and inhibit their activity.

Chemical Reactions and Properties

Gabexate mesylate undergoes hydrolysis due to the ester bonds in its structure, which is a crucial aspect of its chemical reactivity. This hydrolytic sensitivity underscores the importance of its storage and handling conditions to maintain its therapeutic efficacy. The compound's interaction with enzymes is also a critical chemical property, as it forms reversible complexes with serine proteases, temporarily inhibiting their activity.

Physical Properties Analysis

The physical properties of gabexate mesylate, such as solubility and stability, are significant for its formulation and therapeutic application. The stability of gabexate mesylate can be influenced by additives like mannitol, which, according to Sakurai et al. (2010), may impair its stability by altering its crystal structure and increasing hydrolysate content, suggesting that the formulation components can significantly affect the drug's physical properties (Sakurai et al., 2010).

Scientific Research Applications

  • Inhibition of Human Mast Cell Tryptase : Gabexate mesylate can inhibit human mast cell tryptase, potentially preventing inflammation, erosion, and ulceration of skin and mucosae (Erba et al., 2001).

  • Modulation of Nitric Oxide Synthesis : It inhibits L-arginine uptake and modulates cellular nitric oxide synthesis, making it an effective modulator of cellular NO synthesis (Leoncini, Pascale, & Signorello, 2002).

  • Inhibition of TNF-α Production : Gabexate mesilate inhibits LPS-induced TNF-α production in human monocytes by inhibiting activation of both NF-κB and AP-1 (Yuksel, Okajima, Uchiba, & Okabe, 2003).

  • Inhibition of Serine Proteases : The drug inhibits serine proteases like factor Xa, alpha-thrombin, and urokinase. Its affinities for these proteases reflect structural differences at their primary specificity subsites (Menegatti et al., 1986).

  • Therapeutic Applications : Gabexate mesylate is used therapeutically in pancreatitis, disseminated intravascular coagulation, and as a regional anticoagulant for hemodialysis (Cortesi et al., 1998).

  • Prevention of Spinal Cord Injury : It prevents compression-induced spinal cord injury by inhibiting the activation of leukocytes in rats (Taoka et al., 1997).

  • Inhibition of Nitric Oxide Synthase : Gabexate mesylate inhibits constitutive and inducible NO synthase (cNOS and iNOS), but is not an NO precursor, and may inhibit enzymes in vivo (Colasanti et al., 1998).

  • Efficacy in Acute Pancreatitis : Gabexate mesilate is more efficacious than aprotinin in reducing early complications of necrotizing acute pancreatitis if administered within 72 hours of symptom onset (Pederzoli, Cavallini, Falconi, & Bassi, 1993).

  • Post-ERCP Pancreatitis : Postprocedure administration of gabexate mesylate reduces the incidence of post-ERCP pancreatitis similarly to preprocedure administration (Manes et al., 2007).

  • Treatment of Choledocholithiasis : Gabexate mesylate effectively eliminates choledocholithiasis, with no significant difference found between regular dosage and high dosage groups (Chen Wei-chen, 2011).

Safety And Hazards

Gabexate mesylate may cause respiratory tract irritation, skin irritation, and eye irritation . It may be harmful if swallowed, absorbed through the skin, or inhaled . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTNDFLIKUKKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045591
Record name Gabexate mesilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gabexate mesylate

CAS RN

56974-61-9
Record name Gabexate mesilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56974-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gabexate mesilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GABEXATE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Q07L0649
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gabexate mesylate
Reactant of Route 2
Reactant of Route 2
Gabexate mesylate
Reactant of Route 3
Reactant of Route 3
Gabexate mesylate
Reactant of Route 4
Reactant of Route 4
Gabexate mesylate
Reactant of Route 5
Reactant of Route 5
Gabexate mesylate
Reactant of Route 6
Gabexate mesylate

Citations

For This Compound
1,250
Citations
G Manes, S Ardizzone, G Lombardi, G Uomo… - Gastrointestinal …, 2007 - Elsevier
… gabexate mesylate after … gabexate mesylate administered at the end of ERCP are available. The present study was designed to evaluate the efficacy of intravenous gabexate mesylate …
Number of citations: 95 www.sciencedirect.com
A Andriulli, L Solmi, S Loperfido, P Leo, V Festa… - Clinical …, 2004 - Elsevier
… by administering either somatostatin or gabexate mesylate. The aim of the study is to assess the efficacy of a 6.5-hour infusion of somatostatin or gabexate mesylate in preventing ERCP-…
Number of citations: 156 www.sciencedirect.com
F Erba, L Fiorucci, S Pascarella, E Menegatti… - Biochemical …, 2001 - Elsevier
… gabexate mesylate and arginine-based inhibitors of trypsin-like serine proteinases, the effect of gabexate mesylate … Values of the inhibition constant (K i ) for gabexate mesylate binding …
Number of citations: 50 www.sciencedirect.com
…, 'Gabexate Mesylate Study Group'.(see … - Journal of clinical …, 2003 - Wiley Online Library
… Our meta-analysis showed that gabexate mesylate did not … the pattern of use of gabexate mesylate in Italian hospitals and … , indicates that gabexate mesylate does not significantly …
Number of citations: 18 onlinelibrary.wiley.com
R Valderrama, M Perez-Mateo, S Navarro, N Vazquez… - Digestion, 1992 - karger.com
A multicenter, randomized, double-blind trial was carried out to evaluate the efficacy of gabexate mesylate (FOY) in acute pancreatitis. One hundred unselected patients were randomly …
Number of citations: 92 karger.com
YW Yoo, SW Cha, A Kim, SY Na, YW Lee, SH Kim… - Gut and …, 2012 - ncbi.nlm.nih.gov
… We found that gabexate mesylate prophylaxis … of gabexate mesylate (400 mg) compared with the previous studies (500 mg or 1 g). In Korea, the cost of 400 mg of gabexate mesylate is …
Number of citations: 29 www.ncbi.nlm.nih.gov
T Ueki, K Otani, K Kawamoto, A Shimizu… - Journal of …, 2007 - Springer
… of ulinastatin, gabexate mesylate, or somatostatin may be … trials of ulinastatin and gabexate mesylate for the prevention of … of ulinastatin and gabexate mesylate for the prevention of …
Number of citations: 73 link.springer.com
G Fundueanu, M Constantin, A Dalpiaz, F Bortolotti… - Biomaterials, 2004 - Elsevier
Bioadhesive and biodegradable microspheres were obtained by chemical cross-linking with epichlorohydrin of an alkaline solution of a mixture of starch and α-, β-, or γ-cyclodextrin (…
Number of citations: 98 www.sciencedirect.com
H Yasunaga, H Horiguchi, H Hashimoto, S Matsuda… - Pancreas, 2013 - journals.lww.com
… Gabexate mesylate use is also not justifiable for severe AP because it does not reduce … course of AP including a protease inhibitor, gabexate mesylate (GM). Several randomized trials …
Number of citations: 36 journals.lww.com
E Menegatti, M Bolognesi, S Scalia, F Bortolotti… - Journal of …, 1986 - Elsevier
… The inhibitory effect of gabexate mesylate, which is used … On the basis of enzyme:gabexate mesylate affinities, the serine … The mode of binding of gabexate mesylate to the serine …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.